1,3-Bis(1,2-benzoxazol-3-yl)urea
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Overview
Description
1,3-Bis(1,2-benzoxazol-3-yl)urea is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1,2-benzoxazol-3-yl)urea typically involves the reaction of 2-aminophenol with isocyanates or carbamates under specific conditions. One common method involves the use of 2-aminophenol and an isocyanate in the presence of a catalyst such as FeCl3. The reaction is carried out in a solvent like toluene at elevated temperatures (e.g., 110°C) for several hours to yield the desired product .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1,2-benzoxazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzoxazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of optical sensors and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(1,2-benzoxazol-3-yl)urea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer activity is believed to involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(benzimidazol-2-yl)benzene: Exhibits potent anionophoric activity and is used in anion transport studies.
1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea: Studied for its anti-Parkinsonian effects and ability to alleviate oxidative stress.
Uniqueness
1,3-Bis(1,2-benzoxazol-3-yl)urea is unique due to its dual benzoxazole moieties, which confer distinct electronic and steric properties. This structural feature enhances its ability to interact with various biological targets and makes it a versatile compound for diverse applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C15H10N4O3 |
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Molecular Weight |
294.26 g/mol |
IUPAC Name |
1,3-bis(1,2-benzoxazol-3-yl)urea |
InChI |
InChI=1S/C15H10N4O3/c20-15(16-13-9-5-1-3-7-11(9)21-18-13)17-14-10-6-2-4-8-12(10)22-19-14/h1-8H,(H2,16,17,18,19,20) |
InChI Key |
DLSKFTQTSSHYSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NC(=O)NC3=NOC4=CC=CC=C43 |
Origin of Product |
United States |
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